[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1H-pyrazol-4-yl)methanone
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Overview
Description
[9-(2-cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-(1H-pyrazol-4-yl)methanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1H-pyrazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization of the pyrazole ring. Common reagents used in these reactions include cyclohexyl ethyl bromide, diazabicyclo[2.2.2]octane, and pyrazole derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
The reactions are often carried out under specific conditions to ensure selectivity and efficiency. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically performed under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [9-(2-cyclohexylethyl)-2,9-diazaspiro[45]decan-2-yl]-(1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, [9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1H-pyrazol-4-yl)methanone is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, making it a promising candidate for pharmaceutical development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Benzylamine: An organic compound used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1H-pyrazol-4-yl)methanone is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This structure allows for interactions with a wide range of molecular targets, making it versatile in various applications.
Properties
IUPAC Name |
[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c25-19(18-13-21-22-14-18)24-12-9-20(16-24)8-4-10-23(15-20)11-7-17-5-2-1-3-6-17/h13-14,17H,1-12,15-16H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEBGLSNBFJARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=CNN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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